2-Iodonaphthalene-1-carboxylic acid
CAS No.: 17542-06-2
Cat. No.: VC21285145
Molecular Formula: C11H7IO2
Molecular Weight: 298.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17542-06-2 |
---|---|
Molecular Formula | C11H7IO2 |
Molecular Weight | 298.08 g/mol |
IUPAC Name | 2-iodonaphthalene-1-carboxylic acid |
Standard InChI | InChI=1S/C11H7IO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6H,(H,13,14) |
Standard InChI Key | LPFTVSOXDVTMBY-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=CC(=C2C(=O)O)I |
Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2C(=O)O)I |
Introduction
Chemical Identity and Fundamental Properties
2-Iodonaphthalene-1-carboxylic acid is an organic compound characterized by a naphthalene ring system with an iodine atom at position 2 and a carboxylic acid group at position 1. The compound possesses a molecular formula of C11H7IO2 and a molecular weight of 298.08 g/mol. This compound is typically available at approximately 95% purity for research applications.
The structural characteristics of 2-Iodonaphthalene-1-carboxylic acid can be represented by several chemical identifiers, as detailed in Table 1.
Property | Value |
---|---|
IUPAC Name | 2-iodonaphthalene-1-carboxylic acid |
Molecular Formula | C11H7IO2 |
Molecular Weight | 298.08 g/mol |
CAS Number | 17542-06-2 |
InChI | InChI=1S/C11H7IO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6H,(H,13,14) |
InChI Key | LPFTVSOXDVTMBY-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2C(=O)O)I |
DSSTOX Substance ID | DTXSID80620942 |
The compound's structure features two key functional groups that define its chemical behavior: the carboxylic acid moiety, which confers acidic properties and potential for derivatization, and the iodine atom, which serves as an excellent leaving group for various synthetic transformations, particularly in coupling reactions.
Structural Characteristics and Chemical Reactivity
Molecular Structure Analysis
The molecular structure of 2-Iodonaphthalene-1-carboxylic acid consists of a planar naphthalene ring system with a carboxylic acid group and an iodine atom positioned adjacently at the 1 and 2 positions, respectively. This arrangement creates a unique electronic environment that significantly influences the compound's reactivity profile. The naphthalene core provides a rigid, aromatic scaffold with characteristic π-electron delocalization, while the positioning of the functional groups creates specific steric and electronic effects.
Reactivity Profile
Based on its structure, 2-Iodonaphthalene-1-carboxylic acid demonstrates reactivity patterns characteristic of both aromatic carboxylic acids and aryl iodides. The carboxylic acid group readily participates in typical acid-base reactions, esterification processes, and other carboxylic acid transformations. The acidic proton can be abstracted by bases to form carboxylate salts, which enhance water solubility.
The iodine substituent at position 2 makes this compound particularly valuable for synthetic applications. Aryl iodides are excellent substrates for various metal-catalyzed coupling reactions including Suzuki, Heck, and Sonogashira couplings. The reactivity of the iodine position is influenced by the neighboring carboxylic acid group, which exerts both electronic and steric effects that can modulate reactivity in coupling reactions.
Synthesis Methodologies
Organometallic Approaches
The synthesis of naphthalene carboxylic acids via organometallic intermediates represents another viable approach. Literature reports describe the synthesis of 1-naphthalene carboxylic acid with a yield of 90% from 1-bromonaphthalene through a Grignard reagent, followed by carboxylation .
Alternatively, treatment of 1-bromonaphthalene with butyl lithium in dibutyl ether at room temperature, followed by addition of solid CO2, has yielded up to 91% of 1-naphthalene carboxylic acid . These methods could potentially be adapted for the synthesis of 2-Iodonaphthalene-1-carboxylic acid with appropriate modifications to achieve the desired regiochemistry.
Comparative Analysis of Synthetic Routes
Table 2 presents a comparative analysis of potential synthetic methods for naphthalene carboxylic acids, which could be adapted for 2-Iodonaphthalene-1-carboxylic acid synthesis:
Synthetic Method | Catalyst/Reagents | Reported Yield | Advantages | Disadvantages |
---|---|---|---|---|
Pd-catalyzed carboxylation | Pd catalyst, lithium formate, acetic anhydride | 82-89% | High yield, mild conditions | Requires precious metal catalyst |
Co-catalyzed carbonylation | Co2(CO)8, propylene epoxide | Up to 92% | Excellent yield | CO handling requirements |
Co-catalyzed carbonylation | Co2(CO)8, dimethyl sulfate, Ca(OH)2 | Up to 20% | Simple reagents | Low yield |
Ni-catalyzed carboxylation | Nickel cyanide | 60% | Moderate yield | Long reaction time, toxic catalyst, excess base |
Grignard approach | Mg, CO2 | Up to 90% | Well-established method | Moisture sensitivity |
Lithiation approach | Butyl lithium, CO2 | Up to 91% | Excellent yield | Air and moisture sensitivity |
The selection of an appropriate synthetic route would depend on factors including available starting materials, required scale, and laboratory capabilities for handling sensitive reagents.
Biological Activity and Applications
Structure-Activity Relationships
Understanding structure-activity relationships (SAR) is essential for optimizing the biological activity of compounds like 2-Iodonaphthalene-1-carboxylic acid. Research has demonstrated that specific modifications to the naphthalene ring and the carboxylic acid group can significantly alter potency and selectivity toward biological targets.
Table 3 summarizes key structure-activity relationships observed for naphthalene carboxylic acid derivatives:
Modification | Effect on Activity | Potential Rationale |
---|---|---|
Halogen substitutions | Increased binding affinity and potency | Enhanced electrostatic interactions, improved lipophilicity |
Alkyl chain additions | Enhanced hydrophobic interactions | Better accommodation in hydrophobic binding pockets |
Carboxyl group modifications | Variable enzyme inhibition profiles | Altered hydrogen bonding capabilities |
Research has shown that specific substitutions can significantly increase inhibitory activity against target enzymes, with IC50 values reaching the low micromolar range. This suggests that 2-Iodonaphthalene-1-carboxylic acid could serve as a valuable scaffold for developing compounds with enhanced biological activity through strategic modifications.
Synthetic Applications
Beyond its potential biological applications, 2-Iodonaphthalene-1-carboxylic acid has value as a synthetic building block. The search results indicate that iodonaphthalene derivatives, including 2-iodonaphthalene, have been successfully employed as coupling partners in the synthesis of heterocyclic compounds such as 2,5-disubstituted 1,3,4-oxadiazoles, achieving good to excellent yields (60-80%) .
This suggests that 2-Iodonaphthalene-1-carboxylic acid could serve as a valuable intermediate in the synthesis of more complex molecules, leveraging both the carboxylic acid and iodine functionalities for diverse transformations.
Case Studies and Research Findings
Enzyme Inhibition Studies
Derivatives of naphthalene carboxylic acids have been tested for their inhibitory effects on enzymes such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). The most potent inhibitors demonstrated IC50 values as low as 1.17 μM for IDO1, indicating strong potential for immunotherapeutic applications. The iodine substitution in 2-Iodonaphthalene-1-carboxylic acid could potentially enhance binding to these enzyme targets through halogen bonding interactions.
Synthetic Utility in Complex Molecule Construction
Recent research has demonstrated the utility of iodonaphthalene derivatives in coupling reactions for the construction of more complex molecular architectures. The search results indicate that 2-iodonaphthalene has been successfully employed in one-pot synthesis-functionalization strategies, leading to the efficient production of 2,5-disubstituted 1,3,4-oxadiazoles . This suggests that 2-Iodonaphthalene-1-carboxylic acid could find similar applications in the synthesis of biologically relevant compounds.
Future Research Directions
Based on the available literature, several promising avenues for future research involving 2-Iodonaphthalene-1-carboxylic acid can be identified:
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Development of optimized synthetic methodologies specifically tailored for 2-Iodonaphthalene-1-carboxylic acid, potentially adapting the successful approaches used for related naphthalene carboxylic acids.
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Exploration of palladium-catalyzed coupling reactions using 2-Iodonaphthalene-1-carboxylic acid as a substrate to generate libraries of derivatives for biological screening.
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Investigation of its potential enzyme inhibitory activities, particularly against cancer-related targets such as indoleamine 2,3-dioxygenase and related enzymes.
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Structure-activity relationship studies focusing on derivatives of 2-Iodonaphthalene-1-carboxylic acid to optimize biological activity and selectivity.
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Evaluation of its potential as a building block in the synthesis of complex natural product analogs and pharmaceutical candidates.
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